3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5I2NO. This compound is characterized by the presence of two iodine atoms at positions 3 and 5, a methyl group at position 4, and an aldehyde group at position 2 on the pyrrole ring. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the iodination of 4-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 3,5-Diiodo-4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,5-Diiodo-4-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its reactivity and binding affinity to certain molecular targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at position 4.
4-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine atoms at positions 3 and 5.
3,4-Diiodo-1H-pyrrole-2-carbaldehyde: Iodine atoms are at positions 3 and 4 instead of 3 and 5.
Uniqueness
3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of iodine atoms and a methyl group on the pyrrole ring can result in distinct properties compared to other similar compounds.
Properties
CAS No. |
49569-09-7 |
---|---|
Molecular Formula |
C6H5I2NO |
Molecular Weight |
360.92 g/mol |
IUPAC Name |
3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5I2NO/c1-3-5(7)4(2-10)9-6(3)8/h2,9H,1H3 |
InChI Key |
BVPOLHJTZMIGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1I)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.